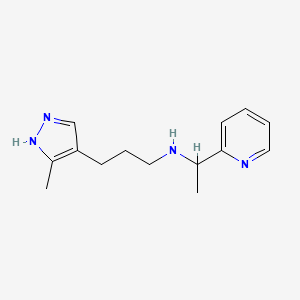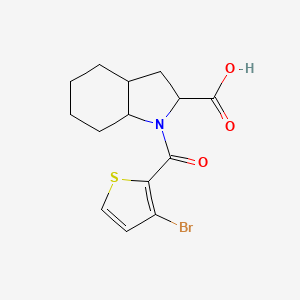![molecular formula C11H11FN2O2S B7590150 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole, also known as FSMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole involves its interaction with microtubules, which are essential for cell division. This compound binds to the microtubules and disrupts their structure, leading to inhibition of cell division and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as proteasomes, which are involved in protein degradation. Additionally, this compound has been found to have anti-inflammatory activity and can inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole is its potential as a cancer treatment. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several potential future directions for research on 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole. One area of interest is its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole involves the reaction of 2-fluorobenzaldehyde with methyl isocyanide in the presence of a base, followed by the addition of sulfonyl chloride. The resulting compound is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by disrupting the microtubule network.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)sulfonylmethyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S/c1-14-7-6-13-11(14)8-17(15,16)10-5-3-2-4-9(10)12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBQPQSGXNYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)